Cas no 160648-00-0 (3-4-(Methylamino)carbonylphenyl-2-propenoic Acid)

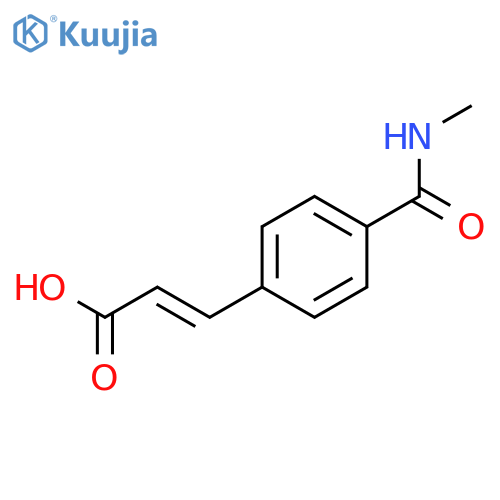

160648-00-0 structure

商品名:3-4-(Methylamino)carbonylphenyl-2-propenoic Acid

3-4-(Methylamino)carbonylphenyl-2-propenoic Acid 化学的及び物理的性質

名前と識別子

-

- 2-Propenoic acid, 3-[4-[(methylamino)carbonyl]phenyl]-

- 160648-00-0

- AKOS008104264

- CS-0262627

- 179627-11-3

- Z2417574196

- (2E)-3-[4-(METHYLCARBAMOYL)PHENYL]PROP-2-ENOICACID

- (E)-3-[4-(methylcarbamoyl)phenyl]prop-2-enoic Acid

- EN300-833023

- 4-(methylcarbamoyl)cinnamic acid

- (2E)-3-[4-(METHYLCARBAMOYL)PHENYL]PROP-2-ENOIC ACID

- 3-[4-(methylcarbamoyl)phenyl]prop-2-enoic acid

- SCHEMBL6644786

- G25463

- (E)-3-(4-(Methylcarbamoyl)phenyl)acrylic acid

- CHEMBL4740222

- EN300-30437

- 3-4-(Methylamino)carbonylphenyl-2-propenoic Acid

-

- インチ: InChI=1S/C11H11NO3/c1-12-11(15)9-5-2-8(3-6-9)4-7-10(13)14/h2-7H,1H3,(H,12,15)(H,13,14)/b7-4+

- InChIKey: DPBKEHKMLPTJFE-QPJJXVBHSA-N

計算された属性

- せいみつぶんしりょう: 205.07389321Da

- どういたいしつりょう: 205.07389321Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 265

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

3-4-(Methylamino)carbonylphenyl-2-propenoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AN HUI ZE SHENG Technology Co., Ltd. | M285865-50mg |

3-[4-[(Methylamino)carbonyl]phenyl]-2-propenoicAcid |

160648-00-0 | 50mg |

¥1320.00 | 2023-09-15 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01087461-1g |

(2E)-3-[4-(Methylcarbamoyl)phenyl]prop-2-enoic acid |

160648-00-0 | 95% | 1g |

¥2051.0 | 2023-02-23 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01087461-5g |

(2E)-3-[4-(Methylcarbamoyl)phenyl]prop-2-enoic acid |

160648-00-0 | 95% | 5g |

¥5943.0 | 2023-02-23 | |

| TRC | M285865-250mg |

3-[4-[(Methylamino)carbonyl]phenyl]-2-propenoic Acid |

160648-00-0 | 250mg |

$523.00 | 2023-05-18 | ||

| TRC | M285865-1000mg |

3-[4-[(Methylamino)carbonyl]phenyl]-2-propenoic Acid |

160648-00-0 | 1g |

$965.00 | 2023-05-18 | ||

| TRC | M285865-100mg |

3-[4-[(Methylamino)carbonyl]phenyl]-2-propenoic Acid |

160648-00-0 | 100mg |

$253.00 | 2023-05-18 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | M285865-100mg |

3-[4-[(Methylamino)carbonyl]phenyl]-2-propenoicAcid |

160648-00-0 | 100mg |

¥2100.00 | 2023-09-15 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | M285865-250mg |

3-[4-[(Methylamino)carbonyl]phenyl]-2-propenoicAcid |

160648-00-0 | 250mg |

¥4500.00 | 2023-09-15 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | M285865-1g |

3-[4-[(Methylamino)carbonyl]phenyl]-2-propenoicAcid |

160648-00-0 | 1g |

¥8460.00 | 2023-09-15 | ||

| TRC | M285865-50mg |

3-[4-[(Methylamino)carbonyl]phenyl]-2-propenoic Acid |

160648-00-0 | 50mg |

$155.00 | 2023-05-18 |

3-4-(Methylamino)carbonylphenyl-2-propenoic Acid 関連文献

-

1. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

3. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

160648-00-0 (3-4-(Methylamino)carbonylphenyl-2-propenoic Acid) 関連製品

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 503537-97-1(4-bromooct-1-ene)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 152840-81-8(Valine-1-13C (9CI))

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量